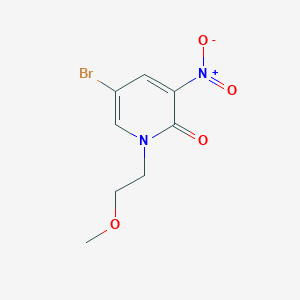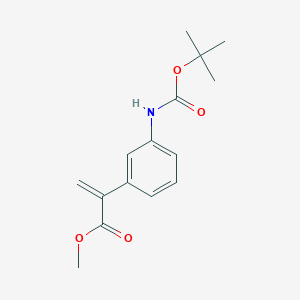
methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate is an organic compound that features a pyrrolidine ring substituted with an amino group and a carboxylic acid methyl ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine, followed by reduction and esterification steps. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction of the nitro group to an amino group. The esterification can be achieved using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate for further substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
1-(4-Nitro-phenyl)-pyrrolidine-2-carboxylic acid methyl ester: Similar structure but with a nitro group instead of an amino group.
1-(4-Hydroxy-phenyl)-pyrrolidine-2-carboxylic acid methyl ester: Contains a hydroxy group instead of an amino group.
Uniqueness: methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate is unique due to the presence of the amino group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The amino group can participate in a wider range of chemical reactions, making this compound versatile for various applications.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h4-7,11H,2-3,8,13H2,1H3 |
InChIキー |
UVYAMFCSPVRORS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCCN1C2=CC=C(C=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE](/img/structure/B8732319.png)
![2-[(4-Fluorophenyl)methyl]prop-2-enal](/img/structure/B8732323.png)
